molecular formula C16H13BN2O2 B11843990 (2,4-Diphenylpyrimidin-5-yl)boronic acid

(2,4-Diphenylpyrimidin-5-yl)boronic acid

Cat. No.: B11843990
M. Wt: 276.1 g/mol
InChI Key: OVGKFXQLNLFGJI-UHFFFAOYSA-N
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Description

Significance of Organoboron Compounds in Organic Synthesis and Beyond

Organoboron compounds, particularly boronic acids and their esters, are foundational pillars of modern organic synthesis. fiveable.medergipark.org.tr First prepared in 1860, their utility has expanded dramatically, largely due to their unique combination of stability, low toxicity, and versatile reactivity. nih.gov Unlike many other organometallic reagents, organoboron compounds are generally stable in the presence of air and moisture, simplifying their handling and application in a laboratory setting. dergipark.org.tr

Their most prominent role is as nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. fiveable.medergipark.org.tr This reaction, honored with the 2010 Nobel Prize in Chemistry, provides a powerful and efficient method for forming carbon-carbon bonds, which is a fundamental process in the construction of complex organic molecules. dergipark.org.tr The mild reaction conditions and tolerance of a wide array of functional groups make organoboron compounds indispensable tools for synthesizing pharmaceuticals, agrochemicals, and advanced materials. acs.org Beyond synthesis, the unique electronic properties of the boron atom have led to applications in materials science and the development of chemical sensors. acs.org

The Pyrimidine (B1678525) Nucleus as a Privileged Scaffold in Chemical Science

The pyrimidine ring, an aromatic six-membered heterocycle containing two nitrogen atoms, is a "privileged scaffold" in medicinal chemistry. bohrium.combenthamscience.com This designation stems from its prevalence in molecules of profound biological importance, including the nucleobases uracil, thymine, and cytosine, which are fundamental components of DNA and RNA. mdpi.com Its structural features allow it to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological macromolecules like enzymes and receptors.

This inherent bioactivity has made the pyrimidine core a cornerstone in drug design. mdpi.com A vast number of clinically approved drugs incorporate this moiety, exhibiting a wide spectrum of therapeutic activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. mdpi.comnih.gov The synthetic accessibility and the ease with which the pyrimidine ring can be functionalized at various positions allow chemists to fine-tune the steric and electronic properties of molecules to optimize potency, selectivity, and pharmacokinetic profiles. mdpi.com

Defining the Research Landscape of Pyrimidine-Substituted Boronic Acids

The strategic fusion of a boronic acid functional group with a pyrimidine core gives rise to pyrimidine-substituted boronic acids, a class of reagents with exceptional utility. nbinno.com These hybrid molecules capitalize on the strengths of both components: the pyrimidine ring serves as a versatile scaffold that can be tailored for specific molecular recognition, while the boronic acid group acts as a reactive handle for constructing more complex architectures, primarily through Suzuki-Miyaura coupling. nbinno.com

The research landscape for these compounds is broad and dynamic. In medicinal chemistry, they are highly valued as key intermediates for generating libraries of novel compounds for biological screening. nbinno.comresearchgate.net For instance, the design of novel diarylpyrimidine (DAPY) derivatives containing a boronic acid group has been explored for developing new HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net The boronic acid moiety is valued for its ability to form multiple hydrogen bonds, potentially enhancing binding affinity to biological targets. researchgate.net Researchers are continuously developing more efficient and cost-effective synthetic routes to various pyrimidine boronic acids to meet the growing demand from both academic and industrial laboratories. nbinno.com

Rationale for Investigating (2,4-Diphenylpyrimidin-5-yl)boronic acid within Academic Contexts

While specific research literature on (2,4-Diphenylpyrimidin-5-yl)boronic acid is not extensively detailed, the rationale for its investigation is firmly rooted in the established value of its constituent parts. The compound represents a sophisticated building block for advanced organic synthesis and medicinal chemistry.

The key motivations for its study include:

Access to Novel Diarylpyrimidine Structures: The primary utility of (2,4-Diphenylpyrimidin-5-yl)boronic acid is as a precursor. The diarylpyrimidine framework is a known pharmacophore in various drug discovery programs, including kinase inhibitors for cancer therapy. This boronic acid allows for the strategic introduction of a third aryl or heteroaryl group at the 5-position via Suzuki coupling, enabling the exploration of three-dimensional chemical space that is crucial for optimizing interactions with complex biological targets.

Modulation of Physicochemical Properties: The two phenyl groups at the 2- and 4-positions significantly influence the molecule's steric and electronic properties. They introduce conformational constraints and increase lipophilicity compared to simpler pyrimidine boronic acids. Investigating this specific compound allows researchers to study how these bulky, aromatic substituents affect reactivity in cross-coupling reactions and influence the biological activity of its downstream products.

Development of Molecular Probes and Materials: The rigid, π-conjugated system of the diphenylpyrimidine core suggests potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or fluorescent probes, where precise tuning of electronic properties is essential.

The investigation of (2,4-Diphenylpyrimidin-5-yl)boronic acid is therefore driven by its potential to serve as a high-value intermediate, enabling the rapid synthesis of complex, sterically demanding molecules with potential applications in drug discovery and materials science.

Data Tables

Table 1: Properties of Representative Pyrimidine Boronic Acids

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
(2,4-Diphenylpyrimidin-5-yl)boronic acidNot AvailableC16H13BN2O2276.10
Pyrimidine-5-boronic acid109299-78-7C4H5BN2O2123.91
(2,4-Dimethoxypyrimidin-5-yl)boronic acid89641-18-9C6H9BN2O4183.96 matrix-fine-chemicals.com

Properties

Molecular Formula

C16H13BN2O2

Molecular Weight

276.1 g/mol

IUPAC Name

(2,4-diphenylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C16H13BN2O2/c20-17(21)14-11-18-16(13-9-5-2-6-10-13)19-15(14)12-7-3-1-4-8-12/h1-11,20-21H

InChI Key

OVGKFXQLNLFGJI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3)(O)O

Origin of Product

United States

Applications of 2,4 Diphenylpyrimidin 5 Yl Boronic Acid in Advanced Organic Synthesis

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and widely used methods for forming C-C bonds. nih.gov Pyrimidine (B1678525) boronic acids, including (2,4-Diphenylpyrimidin-5-yl)boronic acid, are excellent substrates for this transformation, enabling the synthesis of a diverse array of pyrimidine-containing compounds.

The Suzuki-Miyaura reaction is a transition metal-catalyzed process that couples an organoboron compound with an organic halide or triflate. libretexts.org The catalytic cycle, typically driven by a Palladium(0) complex, involves three fundamental steps:

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (Ar-X) to the active Pd(0) catalyst. This step, often the rate-determining one, forms a Pd(II) intermediate. libretexts.orgchemrxiv.org The reactivity of the halide partner generally follows the order I > OTf > Br > Cl. libretexts.org

Transmetalation : The organoboron species (in this case, the pyrimidine boronic acid) is activated by a base, forming a boronate complex. This complex then transfers its organic group (the pyrimidine moiety) to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex. libretexts.orgchemrxiv.org

Reductive Elimination : In the final step, the two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgchemrxiv.org

This catalytic cycle allows for the efficient formation of a new carbon-carbon bond with high selectivity and functional group tolerance. mdpi.com

Pyrimidine boronic acids demonstrate considerable versatility by reacting with a wide range of coupling partners. This broad scope allows for the synthesis of diverse molecular structures. The reaction is compatible with various aryl and heteroaryl halides, making it a key tool for creating complex aromatic systems. For instance, 5-pyrimidylboronic acid and its derivatives have been successfully coupled with heteroaryl halides containing thiophene, quinoline (B57606), pyridine (B92270), and pyrazine (B50134) rings. researchgate.netrsc.org

The nature of the coupling partner, particularly its electronic properties and the type of halogen, significantly influences the reaction's success. Electron-rich boronic acids tend to produce good yields, whereas electron-withdrawing groups on the coupling partner can sometimes affect the outcome. mdpi.com The reaction's versatility extends to polyhalogenated pyrimidines, where sequential couplings can be achieved due to the different reactivity of halogen atoms at various positions on the pyrimidine ring. mdpi.com

Table 1: Scope of Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling
Pyrimidine Boronic Acid DerivativeCoupling Partner (Halide)Resulting Structure ClassReference
5-Pyrimidylboronic acidHeteroaryl Halides (e.g., bromothiophene, chloroquinoline)Heterobiaryls researchgate.net
2-Amino-5-pyrimidylboronic acidHeteroaryl Halides (e.g., bromopyridine, chloropyrazine)Functionalized Heterobiaryls researchgate.net
2,4-Dichloropyrimidine (reacts with aryl boronic acids)Aryl Boronic Acids (e.g., Phenylboronic acid, Methoxyphenyl boronic acids)C4-Aryl-2-chloropyrimidines mdpi.com
5-(4-bromophenyl)-4,6-dichloropyrimidine (reacts with aryl boronic acids)Aryl/Heteroaryl Boronic AcidsAryl-substituted Phenylpyrimidines mdpi.com
5-Pyrimidylboronic acid4,6-Dichloropyrimidine (B16783)Polyaromatic Systems (4,6-bis(5-pyrimidyl)pyrimidine) rsc.org

The efficiency of Suzuki-Miyaura coupling involving pyrimidine boronic acids is highly dependent on the catalytic system, which includes the palladium source, ligand, base, and solvent. mdpi.commdpi.com A thorough screening of these components is often necessary to optimize reaction conditions for specific substrates.

Palladium Catalysts : Various palladium sources are effective, with Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Palladium(II) acetate (B1210297) (Pd(OAc)₂) being commonly used. mdpi.comresearchgate.net The choice of catalyst can significantly impact yield and reaction time. For instance, microwave-assisted procedures have achieved excellent yields with catalyst loadings as low as 0.5 mol% of Pd(PPh₃)₄. mdpi.com

Ligands : Phosphine (B1218219) ligands play a crucial role in stabilizing the palladium catalyst and facilitating the steps of the catalytic cycle. Ligands like triphenylphosphine (B44618) (PPh₃) are common, while more specialized, bulky electron-rich ligands such as XPhos and SPhos have been developed to improve catalyst performance, especially for challenging substrates like nitrogen-rich heterocycles. rsc.orgnih.gov These advanced ligands can prevent catalyst deactivation and promote higher yields under milder conditions. nih.gov

Bases and Solvents : The choice of base and solvent is critical for activating the boronic acid and ensuring the reaction proceeds efficiently. mdpi.com Inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are frequently employed. mdpi.commdpi.com Aprotic solvents like 1,4-dioxane, toluene (B28343), and mixtures including water are commonly used to facilitate the dissolution of reactants and the catalytic cycle. mdpi.comrsc.org

Table 2: Representative Catalytic Systems for Pyrimidine Suzuki Coupling
SubstratesCatalystLigandBaseSolventConditionsYieldReference
2,4-Dichloropyrimidine + Phenylboronic acidPd(PPh₃)₄ (0.5 mol%)-K₂CO₃1,4-Dioxane/H₂O100°C, 15 min (Microwave)81% mdpi.com
5-(4-bromophenyl)-4,6-dichloropyrimidine + Arylboronic acidsPd(PPh₃)₄ (5 mol%)-K₃PO₄1,4-Dioxane70-80°CGood mdpi.com
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one + Arylboronic acidsXPhosPdG2XPhosK₂CO₃1,4-Dioxane135°C, 40 min (Microwave)Up to 90% rsc.org
5-Pyrimidylboronic acid + Heteroaryl halidesPd(PPh₃)₂Cl₂-Na₂CO₃1,4-Dioxane95°C56-84% rsc.org

Despite its utility, the Suzuki-Miyaura coupling of pyrimidine-containing substrates can present several challenges. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. rsc.org Furthermore, boronic acids can be susceptible to side reactions like protodeboronation (cleavage of the C-B bond by a proton source), which reduces the amount of active reagent available for the cross-coupling. researchgate.net

Several strategies have been developed to mitigate these issues and improve reaction efficiency:

Advanced Catalytic Systems : The use of bulky, electron-rich phosphine ligands (e.g., XPhos) can shield the palladium center and promote the desired catalytic cycle over catalyst deactivation pathways. rsc.org Pre-catalysts, where the active Pd(0) is generated in situ, have also proven effective for challenging couplings involving nitrogen-rich heterocycles. nih.gov

Microwave Irradiation : Microwave-assisted synthesis has emerged as a powerful tool to enhance reaction rates and improve yields. The rapid heating provided by microwaves can significantly shorten reaction times from hours to minutes and often leads to cleaner reactions with fewer byproducts. mdpi.comrsc.org

Slow-Release Strategies : To combat the degradation of boronic acids, "slow-release" strategies can be employed. This involves using a protected form of the boronic acid, such as a boronate ester, which is more stable under the reaction conditions. The active boronic acid is then slowly liberated into the reaction mixture, maintaining a low concentration that minimizes side reactions while still allowing the desired transmetalation to occur. researchgate.net

Optimization of Reaction Conditions : Careful optimization of the base, solvent, and temperature is crucial. For example, using a weaker base or minimizing the amount of water in the reaction can sometimes reduce the rate of protodeboronation. researchgate.net

Utilization as Key Building Blocks for Complex Molecular Architectures

The functionalized pyrimidine scaffolds produced via Suzuki-Miyaura coupling serve as pivotal intermediates in the synthesis of more elaborate molecules. The ability to introduce diverse substituents onto the pyrimidine ring opens pathways to novel materials and compounds with potential applications in medicinal chemistry and materials science. nih.govorganic-chemistry.org

(2,4-Diphenylpyrimidin-5-yl)boronic acid and its analogues are ideal building blocks for constructing heterobiaryl and polyaromatic systems. A heterobiaryl is a molecule composed of two connected heteroaromatic rings, while polyaromatic systems contain multiple linked aromatic or heteroaromatic rings.

The Suzuki-Miyaura reaction provides a direct and efficient method for linking a pyrimidine ring to other aromatic or heteroaromatic systems. researchgate.net For example, the reaction of a pyrimidine boronic acid with a halogenated pyridine or quinoline directly yields the corresponding pyrimidyl-pyridine or pyrimidyl-quinoline. rsc.org

Furthermore, by employing dihalogenated substrates or diboronic acids, chemists can perform multiple coupling reactions to construct larger, conjugated systems. A notable example is the two-fold Suzuki reaction of 5-pyrimidylboronic acid with 4,6-dichloropyrimidine to synthesize 4,6-bis(5-pyrimidyl)pyrimidine, a polyaromatic system comprising three interconnected pyrimidine rings. rsc.orgpsu.edu Such iterative cross-coupling strategies allow for the programmed assembly of complex oligoarylene structures, demonstrating the power of pyrimidine boronic acids as versatile synthetic modules. psu.edu

Synthesis of Conjugated Organic Frameworks Incorporating Pyrimidine Units

Boronic acids are fundamental building blocks in the synthesis of Covalent Organic Frameworks (COFs), which are crystalline, porous polymers with a wide range of potential applications. rsc.orgrsc.org The synthesis of COFs often relies on reversible condensation reactions, which allow for the "error-checking" necessary to form highly ordered, crystalline structures. Boronic acids are ideal for this purpose as they can undergo self-condensation to form planar boroxine (B1236090) rings or react with diols (like catechols) to form stable boronate esters. rsc.orgresearchgate.net

The incorporation of pyrimidine units into COF structures is of significant interest due to the nitrogen-rich nature of the pyrimidine ring. This can impart unique electronic properties, enhance gas sorption capabilities, and provide sites for post-synthetic modification. Arylboronic acids containing pyrimidine moieties can be employed as multitopic linkers in COF synthesis. For instance, a ditopic or tritopic pyrimidine-based boronic acid could be reacted with a complementary linker, such as a polyol, under solvothermal conditions to construct a porous, crystalline framework. The planarity of the pyrimidine ring and the boroxine or boronate ester linkages helps direct the formation of ordered 2D or 3D structures. rsc.org

The general strategy involves the polycondensation reaction between boronic acid monomers, often under solvothermal conditions. The reversibility of the boroxine or boronate ester formation is key to obtaining a crystalline material over an amorphous polymer. rsc.org While specific examples using (2,4-Diphenylpyrimidin-5-yl)boronic acid are not prominent in the literature, the principle remains applicable.

Table 1: Examples of Boronic Acid Building Blocks in COF Synthesis This table presents general examples of boronic acid types used in COF synthesis to illustrate the concept, as specific data for (2,4-Diphenylpyrimidin-5-yl)boronic acid in this application is not available.

Building Block TypeLinkage FormedResulting COF Properties
Aryldiboronic acidBoroxineHigh porosity, thermal stability
Aryltriboronic acidBoroxine3D framework, potential for high surface area
Arylboronic acid + CatecholBoronate EsterRobust, highly porous structures
Thiophene-diboronic acidBoroxinePotential for electronic applications

Alternative Synthetic Transformations Involving Pyrimidine Boronic Acid Derivatives

Beyond their use as cross-coupling partners, boronic acids are versatile catalysts and reagents in a variety of organic transformations. researchgate.netrsc.org

Arylboronic acids have been established as effective catalysts for the direct formation of amides and peptides from carboxylic acids and amines, a process that involves the removal of water. rsc.orgacs.org This transformation is highly atom-economical. The catalytic cycle is generally proposed to involve the activation of the carboxylic acid. rsc.orgrsc.org

The mechanism begins with the reaction between the boronic acid and the carboxylic acid to form an acyloxyboron intermediate, often through a mixed anhydride. nih.govnih.gov This intermediate is more electrophilic than the original carboxylic acid. Subsequent nucleophilic attack by an amine on this activated intermediate leads to the formation of a tetrahedral intermediate, which then collapses to yield the amide and regenerate the boronic acid catalyst. rsc.orgnih.gov The removal of water, typically through azeotropic reflux or the use of drying agents, is crucial to drive the equilibrium toward product formation. rsc.org Arylboronic acids bearing electron-withdrawing groups are often more effective catalysts due to their enhanced Lewis acidity. rsc.org

Alkane-gem-diboronic acids have also been shown to be versatile catalysts for the dehydrative amidation of α-amino acids, suppressing epimerization. acs.orgbohrium.com

Table 2: Arylboronic Acid Catalysts in Dehydrative Amidation This table shows representative arylboronic acid catalysts and their general performance in amide synthesis.

CatalystKey FeaturesTypical Reaction Conditions
3,4,5-Trifluorophenylboronic acidHigh Lewis acidityAzeotropic reflux in toluene or fluorobenzene
ortho-Iodophenylboronic acidHigh activity attributed to steric and electronic effectsAzeotropic reflux, molecular sieves
Thioether-substituted biphenylboronic acidEffective with electron-deficient aminesAzeotropic reflux with a nucleophilic co-catalyst (e.g., DMAPO)
1-Thianthrenylboronic acidEffective at room temperatureDichloromethane, molecular sieves

Boronic acids are classic Lewis acids due to the presence of a vacant p-orbital on the boron atom, which can accept a pair of electrons from a Lewis base. wikipedia.orgsdu.dknih.gov This property is central to their catalytic activity and their ability to form reversible covalent bonds. researchgate.net

As Lewis acids, boronic acids can activate carbonyl compounds and other functional groups toward nucleophilic attack. acs.orgacs.org This interaction underpins their catalytic role in reactions like condensations and Friedel-Crafts-type alkylations. rsc.org

A defining feature of boronic acid chemistry is the formation of reversible covalent bonds, particularly with diols. researchgate.netacs.orgacs.orgnih.gov Boronic acids react rapidly and reversibly with 1,2- or 1,3-diols in aqueous or organic media to form five- or six-membered cyclic boronate esters. nih.govresearchgate.net This dynamic covalent interaction is the foundation for numerous applications in chemical sensing, self-healing materials, and dynamic combinatorial chemistry. researchgate.netnih.govwur.nl The stability of the boronate ester is often dependent on pH, allowing for stimuli-responsive systems. researchgate.netresearchgate.net This reversible nature allows for the creation of adaptable materials and complex molecular assemblies. acs.orgnih.gov

The boron-mediated aldol (B89426) reaction is a powerful method for carbon-carbon bond formation, prized for its high degree of stereocontrol. organicreactions.orgresearchgate.netresearchgate.net The reaction does not typically use a boronic acid directly as a catalyst but proceeds through the pre-formation of a boron enolate from a ketone or other carbonyl compound. researchgate.netyoutube.com

The process involves treating a ketone with a dialkylboron triflate or halide and a hindered amine base. youtube.com This generates a boron enolate with a defined (E or Z) geometry. This enolate then reacts with an aldehyde. The high stereoselectivity of the reaction is explained by the Zimmerman-Traxler transition state model, where the boron, the enolate oxygen, the aldehyde oxygen, and the respective carbon atoms form a rigid, six-membered chair-like transition state. youtube.com The short boron-oxygen bonds lead to a compact transition state, amplifying steric interactions and resulting in excellent diastereoselectivity. organicreactions.orgresearchgate.netresearchgate.net The stereochemical outcome (syn or anti) of the aldol product is directly correlated with the geometry of the boron enolate. acs.org

While boric acid itself has been used to catalyze aldol condensations, the formation of an enol-borate ester is thought to be involved. sciencemadness.orgwikipedia.org

Boronic acids have emerged as valuable catalysts and promoters in glycosylation, the reaction that forms glycosidic bonds to create oligosaccharides and glycoconjugates. nih.govacs.org Their utility stems from their ability to interact with the hydroxyl groups of carbohydrates. acs.org

Boronic acids can act as catalysts by forming reversible boronate esters with diol functionalities on the sugar acceptor molecule. acs.org This interaction can achieve several goals:

Regioselective Activation: Boronic acids show a preference for forming cyclic esters with cis-vicinal diols. This allows for the selective activation of one hydroxyl group over others, directing the glycosylation to a specific position on an unprotected or minimally protected carbohydrate. acs.org

Stereocontrol: In some systems, boronic acid catalysis can influence the stereochemical outcome of the glycosylation, favoring the formation of specific anomers (e.g., 1,2-cis-glycosides) through mechanisms like SNi-type glycosylation. acs.orgjst.go.jp

Hybrid Catalysis: Boronic acids containing a Lewis base (like an imidazole (B134444) group) can be used in hybrid catalytic systems, for instance with palladium, to achieve regioselective functionalization of carbohydrates, such as O-allylation. acs.orgnih.gov

This catalytic approach avoids the need for extensive protecting group strategies that are common in traditional carbohydrate synthesis. acs.org

Computational and Theoretical Investigations of Pyrimidine Boronic Acid Systems

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular geometry, and energy levels, which collectively govern the molecule's behavior.

Density Functional Theory (DFT) has become a standard tool for investigating the ground state properties of organic molecules due to its favorable balance of accuracy and computational cost. mdpi.comresearchgate.netijcce.ac.ir For a molecule such as (2,4-Diphenylpyrimidin-5-yl)boronic acid, DFT calculations can predict its three-dimensional structure with high precision, including bond lengths, bond angles, and dihedral angles, which often show excellent agreement with experimental data from X-ray crystallography. researchgate.net

Beyond geometry, DFT is used to calculate a variety of electronic properties and reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A smaller gap generally implies higher reactivity. These frontier molecular orbitals also provide insight into the regions of the molecule that are most likely to act as electron donors (HOMO) or acceptors (LUMO).

DFT calculations can also determine other reactivity descriptors that quantify the molecule's behavior in chemical reactions. These descriptors, based on the principles of conceptual DFT, help in understanding and predicting the reactivity of the pyrimidine (B1678525) boronic acid system. researchgate.net

Table 1: Key Ground State Properties and Reactivity Descriptors Calculated by DFT
Property/DescriptorDefinitionSignificance for (2,4-Diphenylpyrimidin-5-yl)boronic acid
Optimized GeometryThe lowest energy arrangement of atoms in the molecule.Provides accurate bond lengths, bond angles, and planarity of the pyrimidine and phenyl rings.
HOMO Energy (EHOMO)Energy of the highest occupied molecular orbital.Indicates the molecule's ability to donate electrons.
LUMO Energy (ELUMO)Energy of the lowest unoccupied molecular orbital.Indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO).Relates to chemical reactivity, kinetic stability, and optical properties. researchgate.net
Chemical Hardness (η)Resistance to change in electron distribution. η ≈ (ELUMO - EHOMO)/2.A larger value indicates greater stability. researchgate.net
Electronegativity (χ)The power of an atom or group to attract electrons. χ ≈ -(EHOMO + ELUMO)/2.Measures the overall electron-attracting tendency.
Molecular Electrostatic Potential (MEP)A 3D map of charge distribution showing electron-rich (negative) and electron-poor (positive) regions.Identifies sites for electrophilic and nucleophilic attack and potential hydrogen bonding. researchgate.net

While DFT excels at describing the ground state, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the excited states of molecules. This is crucial for understanding a compound's photophysical properties, such as its absorption and emission of light. Pyrimidine derivatives are known to be core components in various functional dyes and materials, making TD-DFT studies particularly relevant. chemrxiv.orgresearchgate.netaip.org

TD-DFT calculations on (2,4-Diphenylpyrimidin-5-yl)boronic acid can predict its electronic absorption spectrum by calculating the vertical excitation energies from the ground state (S₀) to various excited singlet states (S₁, S₂, etc.). chemrxiv.org The theory also provides the oscillator strength for each transition, which corresponds to the intensity of the absorption peak. These theoretical spectra can be directly compared with experimental UV-Vis spectra to identify the nature of the electronic transitions, such as π→π* or n→π* transitions. researchgate.net

Furthermore, TD-DFT can be used to optimize the geometry of the lowest excited state (S₁), providing insights into how the molecule's structure changes upon absorbing light. By calculating the emission energy from the relaxed S₁ state back to the ground state, it is possible to predict the fluorescence spectrum. The difference between the absorption and emission maxima, known as the Stokes shift, can also be estimated. researchgate.net Such studies are vital for designing molecules with specific luminescent properties for applications in sensors or organic light-emitting diodes (OLEDs). nih.gov

Table 2: Photophysical Properties Investigated by TD-DFT
PropertyTD-DFT CalculationSignificance
Absorption Maxima (λmax)Vertical excitation energies (S₀→Sₙ).Predicts the color of the compound and its UV-Vis spectrum. chemrxiv.org
Oscillator Strength (f)Calculated for each electronic transition.Corresponds to the intensity of an absorption band. chemrxiv.org
Nature of TransitionAnalysis of molecular orbitals involved (e.g., HOMO→LUMO).Identifies transitions as π→π, n→π, or charge-transfer (CT).
Emission Maxima (λem)Energy difference between the optimized S₁ state and the S₀ state.Predicts the fluorescence properties of the molecule.
Excited State Dipole MomentCalculated for the S₁ state.Helps to understand solvatochromism (change in color with solvent polarity). researchgate.net

Mechanistic Elucidation of Boronic Acid Transformations

Computational modeling is indispensable for mapping out the complex reaction pathways of organometallic catalysis and for understanding the non-covalent interactions that dictate molecular assembly.

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful methods for forming carbon-carbon bonds, and boronic acids are key reagents in this process. nih.gov Computational modeling, primarily using DFT, has been instrumental in elucidating the catalytic cycle of this reaction. rsc.org For a substrate like (2,4-Diphenylpyrimidin-5-yl)boronic acid, which would typically react with an aryl halide, a computational study would investigate the energetics of the three main steps of the catalytic cycle:

Oxidative Addition: The initial step where an aryl halide adds to the palladium(0) catalyst to form a palladium(II) complex. Calculations can determine the activation barrier for this step, confirming why aryl bromides and iodides are often more reactive than chlorides. illinois.edu

Transmetalation: This is the key step involving the boronic acid. The organic group (the 2,4-diphenylpyrimidin-5-yl moiety) is transferred from the boron atom to the palladium center. Computational studies can model the structure of the pre-transmetalation intermediates and the transition state, clarifying the role of the base and the specific form of the boronic acid (e.g., as a boronate anion) that participates in the reaction. nih.govrsc.org

Reductive Elimination: The final step where the two coupled organic fragments are eliminated from the palladium(II) center, forming the new C-C bond and regenerating the palladium(0) catalyst.

By calculating the Gibbs free energy of all reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This allows for the identification of the rate-determining step and provides a theoretical rationale for experimentally observed reaction yields and selectivities. rsc.org

In the solid state, boronic acids frequently engage in strong intermolecular hydrogen bonds, leading to the formation of well-defined supramolecular structures. nih.gov The B(OH)₂ group is an excellent hydrogen bond donor, and it can also act as an acceptor. This often results in the formation of dimeric structures where two boronic acid molecules are linked by a pair of O-H···O hydrogen bonds.

Predictive Modeling for Structure-Property Relationships

Predictive modeling aims to establish a mathematical relationship between a molecule's structure and a specific property of interest. Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are powerful tools in this domain, used extensively in drug discovery and materials science. nih.govnih.gov

For a series of pyrimidine boronic acid derivatives, including (2,4-Diphenylpyrimidin-5-yl)boronic acid, a QSPR study could be developed to predict a property like reactivity in the Suzuki-Miyaura reaction, corrosion inhibition efficiency, or photophysical characteristics. nih.govresearchgate.net The process involves several key steps:

Data Set Assembly: A diverse set of pyrimidine derivatives with experimentally measured values for the property of interest is collected.

Descriptor Calculation: For each molecule in the set, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological, geometric, or quantum chemical (e.g., HOMO/LUMO energies, dipole moment calculated via DFT).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical model that correlates a subset of the most relevant descriptors with the observed property. nih.govresearchgate.net

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure it is robust and not overfitted.

A successful QSPR model can provide valuable insights into which structural features are most important for tuning the desired property. For instance, a model might reveal that electron-withdrawing substituents on the phenyl rings increase a particular activity. Such models can then be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of novel molecules with enhanced performance and reducing the need for expensive trial-and-error experimentation. researchgate.netrsc.org

Impact of Substitution Patterns on Electronic and Spectroscopic Characteristics

The electronic and spectroscopic characteristics of (2,4-Diphenylpyrimidin-5-yl)boronic acid are determined by the interplay of three key components: the electron-deficient pyrimidine ring, the two phenyl substituents, and the boronic acid group. The pyrimidine core, with its two electronegative nitrogen atoms, inherently withdraws electron density from the ring system.

Substituents dramatically modulate these properties. ijcrt.org Phenyl groups at positions 2 and 4 can engage in π-conjugation with the pyrimidine ring. Depending on the dihedral angle between the rings, they can influence the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). global-sci.org The boronic acid group at position 5 acts as a Lewis acid and an electron-withdrawing group.

Theoretical studies on substituted pyrimidines and related heterocycles consistently show that the nature and position of substituents systematically alter electronic properties. ijcrt.org

Electron-Donating Groups (EDGs) , such as methoxy (B1213986) or amino groups, when placed on the phenyl rings, would increase the electron density of the π-system. This typically raises the energy of the HOMO and decreases the HOMO-LUMO energy gap, leading to a bathochromic (red) shift in the electronic absorption spectrum. ijcrt.org

Electron-Withdrawing Groups (EWGs) , such as nitro or cyano groups, on the phenyl rings would have the opposite effect. They would lower the energy of the LUMO, potentially increasing the HOMO-LUMO gap and causing a hypsochromic (blue) shift. ijcrt.orgresearchgate.net

The HOMO-LUMO gap is a critical parameter, as a smaller gap is associated with higher chemical reactivity and lower kinetic stability. epstem.net Computational models can predict these shifts and other quantum chemical parameters. epstem.net For instance, DFT calculations can determine ionization potential, electron affinity, and global electrophilicity, which are all affected by substitution patterns.

The following table summarizes the predicted effects of placing hypothetical substituents on the para-position of the phenyl rings of (2,4-Diphenylpyrimidin-5-yl)boronic acid, based on established principles from computational studies on related aromatic systems.

Substituent (X) at para-position of Phenyl RingsGeneral EffectPredicted Impact on HOMO-LUMO Gap (ΔE)Predicted Shift in λmax (UV-Vis)Predicted Effect on Boron Lewis Acidity
-H (Unsubstituted)BaselineReference valueReference valueReference value
-OCH₃ (Donating)Increases π-electron densityDecreaseBathochromic (Red Shift)Decrease
-CH₃ (Donating)Increases electron density (Inductive/Hyperconjugation)Slight DecreaseSlight Bathochromic ShiftSlight Decrease
-Cl (Withdrawing)Decreases electron density (Inductive > Resonance)Slight IncreaseSlight Hypsochromic ShiftSlight Increase
-NO₂ (Withdrawing)Strongly decreases π-electron densityIncreaseHypsochromic (Blue Shift)Increase

Furthermore, computational studies using methods like Time-Dependent Density Functional Theory (TD-DFT) can simulate electronic absorption spectra, allowing for the assignment of specific electronic transitions (e.g., π→π*) and predicting how they will shift with substitution. researchgate.netresearchgate.net The solvent environment also plays a crucial role, and computational models can account for this, predicting solvatochromic shifts as the molecule is placed in different media. ijcrt.orgresearchgate.net

Theoretical Insights into Reactivity and Selectivity in Organic Reactions

Computational modeling provides profound insights into the chemical reactivity and selectivity of (2,4-Diphenylpyrimidin-5-yl)boronic acid. The reactivity is governed by the electronic structure, which dictates the most probable sites for electrophilic, nucleophilic, or radical attack.

The pyrimidine ring is inherently π-deficient, making it generally unreactive toward electrophiles but susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. However, in the target molecule, the bulky phenyl groups at positions 2 and 4 sterically hinder and electronically deactivate these sites for nucleophilic substitution. Position 5, where the boronic acid is located, is the most electron-rich carbon on the pyrimidine ring and thus the most likely site for electrophilic substitution, although such reactions are still difficult.

The primary site of reactivity for this molecule is the boronic acid group itself. This functional group is exceptionally valuable for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.netorganic-chemistry.org This reaction allows for the formation of a new carbon-carbon bond at the C5 position of the pyrimidine ring. rsc.org

Theoretical studies can elucidate the mechanism of the Suzuki coupling, which involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with an aryl or vinyl halide.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

DFT calculations can model the energy profiles of these steps, identify transition states, and predict reaction rates. The electronic nature of the (2,4-Diphenylpyrimidin-5-yl) moiety directly influences the transmetalation step. The electron-withdrawing character of the diphenylpyrimidine system enhances the Lewis acidity of the boron atom, potentially affecting the equilibrium of boronate formation and the kinetics of the transmetalation.

Frontier Molecular Orbital (FMO) theory is a key computational tool for predicting reactivity. epstem.netresearchgate.net

The LUMO distribution indicates the most likely sites for nucleophilic attack. For this molecule, the LUMO is expected to be distributed over the pyrimidine ring and the boron atom.

The HOMO distribution highlights the most probable sites for electrophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable tool, visually representing the charge distribution of the molecule. epstem.net Negative regions (in red) are susceptible to electrophilic attack, while positive regions (in blue) are targets for nucleophiles. For (2,4-Diphenylpyrimidin-5-yl)boronic acid, the nitrogen atoms of the pyrimidine ring would be negative potential sites, while the hydrogen atoms of the boronic acid and regions near the boron atom would show positive potential.

The predicted reactivity at different sites of the molecule is summarized in the table below.

Molecular SiteType of ReactionPredicted ReactivityTheoretical Justification
C5-Boronic Acid GroupSuzuki-Miyaura CouplingHighPrimary functionality for Pd-catalyzed C-C bond formation. rsc.org
Pyrimidine NitrogensProtonation / Lewis Acid CoordinationHighLone pair availability; sites of negative electrostatic potential. nih.gov
Pyrimidine Ring (C2, C4, C6)Nucleophilic Aromatic SubstitutionVery LowPositions 2 and 4 are blocked by phenyl groups; the ring is less activated than halogenated pyrimidines.
Pyrimidine Ring (C5)Electrophilic Aromatic SubstitutionLowDespite being the most electron-rich carbon, the ring is generally deactivated towards electrophiles.
Phenyl RingsElectrophilic Aromatic SubstitutionModerateStandard reactivity of benzene (B151609) rings, directed by the pyrimidinyl substituent (meta-directing).

By combining these computational approaches, a detailed and predictive understanding of the reactivity and selectivity of (2,4-Diphenylpyrimidin-5-yl)boronic acid can be achieved, guiding its application in synthetic chemistry.

Research Perspectives in Medicinal Chemistry Utilizing Pyrimidine Boronic Acids As Building Blocks

Strategic Role of Boronic Acids in Scaffold-Based Drug Design Approaches

Boronic acids are exceptionally useful building blocks in scaffold-based drug design, largely due to their participation in the Suzuki-Miyaura cross-coupling reaction. researchgate.netrsc.org This palladium-catalyzed reaction is one of the most robust and widely used methods for forming carbon-carbon bonds in the pharmaceutical industry, enabling the synthesis of complex biaryl structures with high functional group tolerance. rsc.org

The pyrimidine (B1678525) ring itself is a versatile and privileged scaffold in medicinal chemistry, forming the core of many approved drugs. mdpi.comnih.gov Its nitrogen atoms can act as hydrogen bond acceptors, and the ring system can be readily functionalized at multiple positions to modulate physiochemical and pharmacokinetic properties. mdpi.comnih.gov

The compound (2,4-Diphenylpyrimidin-5-yl)boronic acid combines these features, positioning the reactive boronic acid group on the C-5 position of the pyrimidine ring. This allows medicinal chemists to use it as a foundational piece to construct a diverse array of more complex molecules. For instance, it can be coupled with various aryl or heteroaryl halides to introduce new substituents, effectively "decorating" the pyrimidine scaffold to optimize interactions with a specific biological target. mdpi.comrsc.org This strategic approach is fundamental to modern drug discovery, allowing for the systematic exploration of chemical space around a validated core structure. ingentaconnect.com

Application in Chemical Library Synthesis for Structure-Activity Relationship (SAR) Studies

The generation of chemical libraries containing structurally related compounds is a cornerstone of modern drug discovery, facilitating the systematic investigation of structure-activity relationships (SAR). researchgate.netnih.gov Boronic acids, including pyrimidine-containing variants like (2,4-Diphenylpyrimidin-5-yl)boronic acid, are invaluable for this purpose. researchgate.net The predictable and high-yielding nature of reactions such as the Suzuki-Miyaura coupling allows for the rapid and efficient synthesis of a large number of analogs from a common intermediate. mdpi.com

An SAR study using (2,4-Diphenylpyrimidin-5-yl)boronic acid as a starting scaffold would involve coupling it with a diverse set of aryl or heteroaryl halides. By systematically varying the electronic and steric properties of the coupled partner, researchers can probe how these changes affect the compound's biological activity against a target, such as a protein kinase. nih.gov This process helps to identify the key structural features required for potency and selectivity. nih.govresearchgate.net

For example, a library could be generated to explore the SAR of inhibiting a hypothetical kinase, "Kinase X." The results, as illustrated in the interactive table below, would guide the further optimization of lead compounds.

Interactive Data Table: Hypothetical SAR Study of (2,4-Diphenylpyrimidin-5-yl)boronic acid Derivatives

Compound ID Coupling Partner (Ar-Br) Modification Kinase X Inhibition (IC₅₀, nM)
Lead-01 4-BromophenolIntroduction of a hydroxyl group for potential H-bonding150
Lead-02 4-BromoanilineIntroduction of an amino group for potential H-bonding/salt bridge95
Lead-03 1-Bromo-4-(trifluoromethyl)benzeneAddition of a strong electron-withdrawing group220
Lead-04 4-Bromo-N,N-dimethylanilineAddition of a bulky, electron-donating group55
Lead-05 2-BromopyridineIntroduction of a heteroaromatic ring for altered solubility and H-bonding70

This systematic approach allows medicinal chemists to build a detailed understanding of the target's binding pocket and to rationally design more potent and selective inhibitors. nih.gov

Incorporation of Pyrimidine Boronic Acids into Molecular Hybridization Strategies

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule. nih.gov The goal is to create a hybrid compound with an improved activity profile, such as enhanced potency, dual-targeting capabilities, or a better resistance profile, compared to the individual components. tandfonline.commdpi.com This approach is particularly promising for complex multifactorial diseases like cancer. researchgate.netnih.gov

Pyrimidine boronic acids are excellent tools for molecular hybridization. The pyrimidine ring itself is a well-established pharmacophore in numerous anticancer agents. mdpi.commdpi.com The boronic acid functionality provides a chemical handle to covalently link the pyrimidine scaffold to another bioactive molecule, often through a Suzuki-Miyaura coupling reaction. nih.gov For example, (2,4-Diphenylpyrimidin-5-yl)boronic acid could be used to synthesize a hybrid molecule that combines the pyrimidine core with another pharmacophore known to inhibit a different, but complementary, cancer-related pathway. nih.gov This can lead to synergistic effects and the development of multi-target drugs, which are often more effective and less prone to resistance. researchgate.netnorthwestern.eduarxiv.org

This strategy allows for the creation of novel chemical entities that can modulate multiple targets simultaneously, a key advantage in treating complex diseases. nih.govnih.gov

Design of Reversible Covalent Inhibitors via Boronic Acid Moieties: Conceptual Framework and Design Principles

One of the most powerful applications of the boronic acid moiety in medicinal chemistry is in the design of reversible covalent inhibitors. nih.govtandfonline.com Unlike irreversible covalent inhibitors that form a permanent bond with their target, reversible covalent inhibitors form a bond that can break and reform, leading to a dynamic equilibrium. nih.gov This mechanism can offer the high potency and prolonged duration of action associated with covalent inhibition while potentially reducing the risk of off-target toxicity. nih.gov

The boronic acid group is an electrophilic "warhead" that can react with nucleophilic amino acid residues in an enzyme's active site, most commonly serine or threonine. tandfonline.commdpi.com The boron atom, with its empty p-orbital, acts as a Lewis acid and readily forms a reversible covalent bond with the hydroxyl group of these residues, creating a stable tetrahedral boronate adduct. mdpi.comresearchgate.net This interaction effectively blocks the active site and inhibits the enzyme's function. mdpi.com

The design of these inhibitors is a balancing act. The inhibitor must be designed to have a strong binding affinity for the target protein to ensure that the covalent interaction occurs specifically at the desired site. The reversibility of the bond helps to minimize off-target effects, as any unintended covalent modifications can be reversed. nih.gov

The success of this strategy is demonstrated by several FDA-approved drugs that utilize a boronic acid warhead.

Interactive Data Table: Approved Boronic Acid-Based Reversible Covalent Inhibitors

Drug Name Target Mechanism of Action Approved Indication
Bortezomib26S ProteasomeForms a reversible covalent bond with the N-terminal threonine in the proteasome's catalytic site. nih.govnih.govMultiple Myeloma
Ixazomib26S ProteasomeSimilar mechanism to Bortezomib, reversibly inhibiting the β5 subunit of the 20S proteasome. nih.govtandfonline.comMultiple Myeloma
Vaborbactamβ-LactamaseA cyclic boronic acid that targets the serine residue in the active site of bacterial β-lactamases. nih.govtandfonline.comComplicated Urinary Tract Infections

A compound like (2,4-Diphenylpyrimidin-5-yl)boronic acid could serve as a starting point for designing novel reversible covalent inhibitors. The 2,4-diphenylpyrimidine (B12087079) scaffold would provide the non-covalent binding interactions to guide the molecule to the target's active site, while the boronic acid would act as the warhead to form the reversible covalent bond, leading to potent and selective inhibition. chemrxiv.org

Advanced Applications of Pyrimidine Boronic Acids in Materials Science Research

Contribution to Organic Optoelectronic Materials Development

Pyrimidine (B1678525) boronic acids, including (2,4-Diphenylpyrimidin-5-yl)boronic acid, serve as crucial building blocks in the synthesis of advanced organic optoelectronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). The pyrimidine core, being electron-deficient, is an excellent acceptor unit in donor-acceptor molecules, which are fundamental to the design of efficient light-emitting materials. The boronic acid group facilitates the construction of these complex molecules through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This synthetic versatility allows for the precise tuning of the optoelectronic properties of the final materials. nbinno.com

Derivatives of phenyl pyrimidine have been designed and synthesized to act as emitters in OLEDs. mdpi.com By combining the electron-accepting pyrimidine unit with various electron-donating moieties, researchers can create materials that exhibit efficient electroluminescence. For instance, pyrimidine derivatives incorporating triphenylamine (B166846) or its derivatives as donor groups have been investigated as emitters. mdpi.com The addition of substituents, such as methoxy (B1213986) groups, to the donor part can further modify the material's properties, leading to a bathochromic shift in emission and improved hole-transporting capabilities. mdpi.com

Pyrimidine-based materials are not only used as emitters but also as host materials in the emissive layer of OLEDs. oled-intermediates.comrsc.org Bipolar host materials, which can transport both holes and electrons, are essential for achieving high-efficiency devices. By coupling a pyrimidine core with carbazole-based donor units, researchers have developed bipolar host materials for solution-processed green thermally activated delayed fluorescence (TADF) OLEDs. rsc.org These materials have demonstrated high thermal stability and have led to devices with outstanding performance, showcasing the potential of pyrimidine scaffolds in advanced OLED technology. rsc.org

The following table summarizes the performance of some OLEDs based on pyrimidine derivatives:

Emitter/Host MaterialDonor MoietyAcceptor MoietyMaximum External Quantum Efficiency (EQE) (%)Emission Color
Phenyl pyrimidine derivativeTriphenylaminoPhenyl pyrimidineup to 7Blue/Sky blue
Phenyl pyrimidine derivative4,4′-dimethoxytriphenylaminoPhenyl pyrimidineup to 10.6Green-blue
Py2ICz (host)Indolo[3,2,1-jk]carbazole2,4-diphenylpyrimidine (B12087079)24.1Green
BODIPY derivative---White

Table built from data found in sources mdpi.comrsc.orgacs.org

Exploration in Dye-Sensitized Solar Cell (DSSC) Photosensitizers and Related Photovoltaic Applications

In the realm of photovoltaic applications, pyrimidine boronic acids are instrumental in the development of photosensitizers for Dye-Sensitized Solar Cells (DSSCs). The core principle of a DSSC relies on a dye molecule that absorbs light and injects an electron into a semiconductor, typically titanium dioxide (TiO₂). The structure of the dye is critical for efficient light harvesting and charge transfer. Pyrimidine derivatives, with their electron-accepting nature, are excellent candidates for the acceptor and anchoring group in donor-π-acceptor (D-π-A) dyes. mdpi.com

The boronic acid functionality, or a group derived from it, can act as an anchoring group to bind the dye to the TiO₂ surface. More commonly, the pyrimidine ring itself can coordinate with the Lewis acid sites (Ti⁴⁺) on the TiO₂ surface, serving as an effective electron-withdrawing anchoring group. researchgate.net This interaction is crucial for efficient electron injection from the dye's excited state into the conduction band of the semiconductor.

Below is a table detailing the photovoltaic performance of DSSCs based on different pyrimidine dyes:

DyeDonor Groupπ-LinkerOpen-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA·cm⁻²)Fill Factor (FF) (%)Power Conversion Efficiency (PCE) (%)
D1Triphenylamine2,5-thienylene0.562.1371.850.84
Zinc-porphyrin and Ru(II)-terpyridine co-sensitizationPorphyrin and Ruthenium complex-0.6416.180.717.35
PAN-based gel electrolyte with 10 wt% AZO dye-----2.06

Table constructed from data in sources mdpi.comrsc.orgnih.gov

Polymer Chemistry and Functional Material Design Leveraging Boronic Acid Scaffolds

The integration of boronic acid functionalities into polymer structures opens up a vast field of functional material design. Boronic acid-containing polymers are renowned for their responsiveness to diols, such as saccharides, which makes them highly valuable for applications in sensors, drug delivery, and self-healing materials. rsc.orgrsc.org While much of the research has focused on other polymer backbones, the principles are readily applicable to polymers incorporating pyrimidine boronic acid units, which would add the unique electronic and coordination properties of the pyrimidine ring.

The synthesis of boronic acid-containing monomers and their subsequent polymerization is a key area of research. rsc.org These monomers can be designed with various polymerizable groups, such as acrylates, acrylamides, or styrenics. rsc.org The polymerization can be carried out with the boronic acid group either protected or unprotected, and post-polymerization modification is also a viable strategy to introduce boronic acid moieties into a polymer chain. rsc.org

Boronic acid-functionalized polymers can form dynamic covalent bonds through the formation of boronate esters with diols or through the self-condensation of boronic acids to form boroxines. nih.gov This reversible bonding is the basis for self-healing materials and stimuli-responsive gels. For instance, borinic acid-functionalized polymers have been shown to form gels upon the addition of a Lewis base like pyridine (B92270), with the crosslinking being reversible upon the addition of water. nih.gov The incorporation of a pyrimidine boronic acid into a polymer backbone could lead to materials with tunable mechanical and electronic properties, potentially finding applications as sensors, catalysts, or in supramolecular materials. nih.gov

Amphiphilic and Self-Assembling Systems involving Boronic Acid Derivatives

The self-assembly of molecules into well-defined nanostructures is a powerful bottom-up approach to creating functional materials. Boronic acids are valuable tools in directing self-assembly due to their ability to form reversible covalent bonds with diols and their capacity for hydrogen bonding. msu.edursc.org When combined with a pyrimidine core, which can participate in π-stacking interactions, this leads to a rich variety of self-assembling systems.

Amphiphilic molecules, which possess both hydrophilic and hydrophobic parts, can self-assemble in aqueous solution to form micelles, vesicles, or other aggregates. Pyrimidine-based cationic amphiphiles have been synthesized and their aggregation behavior studied. nih.gov These molecules typically have a hydrophobic alkyl chain and a hydrophilic head group containing the pyrimidine ring and cationic charges. The concentration at which these molecules begin to form aggregates is known as the critical aggregation concentration (CAC). nih.gov The CAC is an important parameter that characterizes the stability and formation of the self-assembled structures.

The boronic acid group can be incorporated into these amphiphilic structures to introduce an additional level of control over the self-assembly process. For example, the boronic acid can interact with saccharides, leading to changes in the aggregation behavior, which can be exploited for sensing applications. msu.edu The combination of π-stacking of the pyrimidine rings, hydrophobic interactions of the alkyl chains, and the specific interactions of the boronic acid group allows for the design of complex and functional self-assembling systems. isuct.ru

The table below shows the critical aggregation concentration (CAC) for some pyrimidine-based amphiphiles:

AmphiphileAlkyl Chain LengthCAC (μM)
8aC718
8bC718
9aC1232
9bC1232

Table based on data from source nih.gov

Emerging Research Frontiers and Future Directions for 2,4 Diphenylpyrimidin 5 Yl Boronic Acid Studies

Development of Sustainable and Green Synthetic Protocols for Pyrimidine (B1678525) Boronic Acids

The future synthesis of (2,4-Diphenylpyrimidin-5-yl)boronic acid and its analogs is increasingly geared towards sustainable and environmentally benign methodologies, aligning with the principles of green chemistry. nih.gov A primary focus is the adoption of multicomponent reactions (MCRs), which offer significant advantages in atom economy and procedural simplicity by combining three or more reactants in a single step, thereby avoiding the isolation of intermediates. nih.govorganic-chemistry.org Research into novel iridium-catalyzed multicomponent syntheses of pyrimidines from amidines and alcohols showcases a sustainable pathway, liberating only hydrogen and water as byproducts. nih.govorganic-chemistry.org This approach could be adapted to incorporate the boronic acid functionality, potentially from a pre-functionalized building block.

Another key direction is the use of green solvents and catalysts. Ethanol is recognized as a green solvent due to its low toxicity and good degradability. nih.gov Future protocols will likely favor such solvents over traditional, more hazardous options. Moreover, the development of metal-free synthesis routes is a significant goal. rsc.org For instance, pyrimidine-directed, metal-free C–H borylation presents a robust method for creating organoboron compounds without transition metal contaminants. rsc.org Mechanochemistry, utilizing ball milling to conduct reactions with minimal or no solvent, also represents a promising eco-friendly and energy-efficient technique for generating boronic acid esters. researchgate.net

Future research will likely focus on optimizing these green protocols for the specific synthesis of (2,4-Diphenylpyrimidin-5-yl)boronic acid, aiming for high yields under ambient conditions and with minimal waste generation. rsc.org

Synthetic Strategy Key Features Potential Advantages for Pyrimidine Boronic Acids References
Multicomponent Reactions (MCRs)Three or more reactants in a single step.High atom economy, reduced waste, simplified procedures. nih.govorganic-chemistry.orgnih.gov
Green SolventsUse of non-toxic, biodegradable solvents like ethanol.Reduced environmental impact and improved safety. nih.gov
Metal-Free C-H BorylationDirect borylation without transition metal catalysts.Avoids metal contamination in the final product. rsc.org
MechanochemistrySolvent-free or minimal-solvent reactions via ball milling.Energy efficiency, reduced solvent waste. researchgate.net
Iridium-Catalyzed SynthesisUse of alcohols as building blocks, releasing only H₂O and H₂.High sustainability, use of renewable feedstocks. nih.govorganic-chemistry.org

Investigation of Novel Catalytic Roles for Pyrimidine Boronic Acids in Complex Transformations

While boronic acids are well-established as reagents in transition metal-catalyzed reactions like the Suzuki-Miyaura coupling, an emerging frontier is their use as catalysts themselves. nih.govrsc.org The Lewis acidic nature of the boron atom in (2,4-Diphenylpyrimidin-5-yl)boronic acid can be exploited to activate functional groups. rsc.org Future research will likely explore the catalytic potential of this specific molecule in a range of complex organic transformations.

One promising area is boronic acid catalysis (BAC) in dehydrative reactions. rsc.orgbath.ac.uk These processes can activate hydroxyl groups in molecules like carboxylic acids and alcohols, enabling direct transformations into amides or facilitating Friedel-Crafts-type reactions, with water as the only byproduct. rsc.orgbath.ac.uk This approach offers a significant improvement in atom economy over traditional methods that require stoichiometric activation and generate substantial waste. bath.ac.uk

Furthermore, the unique electronic properties conferred by the diphenylpyrimidine scaffold could modulate the catalytic activity of the boronic acid group. Investigations could focus on its role in asymmetric synthesis or in promoting complex cascade reactions to build molecular complexity rapidly. The pyrimidine nitrogen atoms could act as internal bases or coordinating sites, potentially leading to novel reactivity not observed with simpler arylboronic acids. The development of tetra-coordinated triarylboranes from pyrimidine-directed borylation hints at the potential for these compounds to serve as Lewis-acid catalysts in various applications. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

To transition from laboratory-scale synthesis to industrial production, efficiency, safety, and scalability are paramount. Flow chemistry and automated synthesis platforms represent a transformative approach for producing (2,4-Diphenylpyrimidin-5-yl)boronic acid and its derivatives. sci-hub.seacs.org Continuous flow systems offer superior control over reaction parameters such as temperature, pressure, and residence time, which is crucial when handling highly reactive or unstable intermediates like organolithiums, often used in boronic acid synthesis. organic-chemistry.orgsci-hub.se

Research has demonstrated that flow chemistry can dramatically reduce reaction times—in some cases to less than a second—while achieving high throughput and yields. organic-chemistry.orgnih.gov This "flash chemistry" approach mitigates the risk of side reactions and reactor blockages that can plague traditional batch processes. organic-chemistry.orgsci-hub.se The development of a flow process for a key boronic acid starting material successfully scaled production to the kilogram level at non-cryogenic temperatures, showcasing the industrial viability of this technology. acs.orgresearchgate.net

Future work will focus on designing end-to-end automated systems that integrate synthesis, workup, and purification steps. rsc.orgmit.edumdpi.com Such platforms, driven by intelligent algorithms, can rapidly optimize reaction conditions with minimal human intervention, accelerating the discovery and production of new pyrimidine boronic acid derivatives. rsc.org This technology is not just about scaling up; it also enables the rapid creation of libraries of complex molecules for screening and development. rug.nl

Parameter Batch Chemistry Flow Chemistry References
Reaction Time Hours< 1 second to minutes organic-chemistry.orgnih.gov
Temperature Control Difficult, potential for hotspotsPrecise and uniform organic-chemistry.org
Safety Handling of unstable intermediates is riskyImproved safety, containment of hazardous reagents sci-hub.se
Scalability Challenging, requires process redevelopmentReadily scalable from grams to kilograms sci-hub.seacs.orgresearchgate.net
Side Reactions Prone to side reactions like protonationSuppressed due to short residence times sci-hub.se
Throughput LimitedHigh (e.g., 60 g/h) organic-chemistry.org

Exploration of Bio-inspired and Supramolecular Assemblies Utilizing Pyrimidine Boronic Acid Interactions

The boronic acid group is a versatile functional handle for constructing ordered, non-covalent structures, making it a powerful tool in supramolecular chemistry and the development of bio-inspired materials. researchgate.nettue.nl The ability of boronic acids to form reversible covalent bonds with diols is a cornerstone of this field, enabling applications such as glucose sensing and dynamic interactions with carbohydrate-rich biological surfaces like cell membranes. nih.govnih.gov

Future research on (2,4-Diphenylpyrimidin-5-yl)boronic acid will delve into creating complex, functional supramolecular architectures. The –B(OH)₂ moiety serves as an excellent hydrogen bond donor and acceptor, capable of forming robust O–H···N hydrogen bonds with N-donor ligands. researchgate.netnih.gov This, combined with the potential for π–π stacking interactions from the phenyl and pyrimidine rings, allows for the design of intricate, multi-dimensional networks such as stacked layers, helical chains, and crossed ribbons. nih.gov

The development of bio-inspired systems is a particularly exciting frontier. rsc.orgnih.gov By functionalizing supramolecular polymers with boronic acid derivatives, materials can be designed to anchor onto the surfaces of cells, such as red blood cells, by interacting with sialic acids on the cell membrane. nih.gov This opens avenues for creating advanced drug delivery systems or materials for tissue engineering that can dynamically interact with their biological environment. tue.nlrsc.org The specific geometry and electronic nature of the (2,4-Diphenylpyrimidin-5-yl) scaffold will be a critical design element in tuning the strength and specificity of these supramolecular interactions.

Advanced Material Science Applications and Device Engineering Based on Pyrimidine Boronic Acid Derivatives

The unique combination of a π-conjugated heterocyclic system and a reactive boronic acid group positions (2,4-Diphenylpyrimidin-5-yl)boronic acid as a promising building block for advanced materials. rsc.orgresearchgate.net Future research is expected to harness these properties for applications in electronics, sensing, and porous materials.

One major area of exploration is the synthesis of Covalent Organic Frameworks (COFs). The ability of boronic acids to undergo facile dehydrative condensation reactions makes them ideal precursors for creating highly ordered, porous, and crystalline polymers. The rigid and geometrically defined structure of the (2,4-Diphenylpyrimidin-5-yl) unit could be used to construct COFs with tailored pore sizes and functionalities, suitable for applications in gas storage, catalysis, and separation.

In the realm of device engineering, pyrimidine boronic acid derivatives hold potential as chemical sensors. nih.gov The interaction of the boronic acid with diols, such as glucose, can be transduced into an optical or electronic signal. nih.gov Functionalizing nanomaterials like carbon dots with boronic acids can enhance their diagnostic capabilities, for instance, in non-enzymatic glucose sensing. nih.gov Furthermore, the electronic properties of the diphenylpyrimidine core suggest that its derivatives could be incorporated into organic electronic devices, such as organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs), where the boronic acid group can serve as a reactive handle for surface anchoring or further functionalization. The synthesis of four-coordinated triarylborane derivatives from pyrimidine precursors points towards materials with interesting photophysical properties. rsc.org

Q & A

Q. How can researchers optimize the synthesis of (2,4-Diphenylpyrimidin-5-yl)boronic acid to avoid purification challenges?

Boronic acids are prone to dehydration and boroxine formation during synthesis, complicating purification. To mitigate this, prioritize the use of boronic ester prodrugs as intermediates, which stabilize the boronic acid moiety and simplify multi-step synthesis. Post-synthesis hydrolysis under controlled pH (e.g., acidic conditions) can regenerate the boronic acid . For aromatic boronic acids like (2,4-Diphenylpyrimidin-5-yl)boronic acid, cross-coupling reactions (e.g., Suzuki-Miyaura) with halogenated pyrimidine precursors are recommended. Monitor reaction progress via TLC or HPLC to minimize side products .

Q. What analytical techniques are most reliable for characterizing boronic acid-containing compounds?

MALDI-TOF mass spectrometry is effective but requires derivatization (e.g., converting boronic acids to boronic esters using diols like pinacol) to prevent dehydration artifacts . For structural confirmation, combine NMR (¹¹B NMR for boron environment analysis) with X-ray crystallography, which can resolve boronic acid-diol binding motifs . Thermogravimetric analysis (TGA) is critical for assessing thermal stability, particularly for applications requiring high-temperature processing .

Q. How do boronic acids interact with glycoproteins, and what factors influence binding selectivity?

Boronic acids form reversible esters with 1,2- or 1,3-cis-diols on glycoproteins. However, non-specific secondary interactions (e.g., electrostatic or hydrophobic forces) can reduce selectivity. To enhance specificity:

  • Use low-ionic-strength buffers (e.g., 10 mM HEPES, pH 7.4) to minimize non-specific binding.
  • Incorporate spacer groups (e.g., carboxymethyl dextran) in immobilization protocols to reduce steric hindrance .
  • Screen diol competitors (e.g., sorbitol) to validate binding specificity .

Advanced Research Questions

Q. How can binding kinetics between boronic acids and diols be experimentally determined, and what factors modulate these rates?

Stopped-flow fluorescence assays are optimal for measuring rapid binding kinetics. For example, kon values for arylboronic acids with sugars follow the order D-fructose > D-tagatose > D-mannose > D-glucose, driven by steric accessibility and diol geometry . Adjust pH to 7.4–8.5 to enhance boronate ester formation, as alkaline conditions favor deprotonation of the boronic acid . Computational modeling (e.g., DFT) can predict binding affinities by analyzing transition-state stabilization .

Q. What strategies improve the therapeutic efficacy of boronic acid-based anticancer agents?

  • Targeted delivery : Conjugate boronic acids to tumor-homing peptides (e.g., RGD motifs) to enhance selectivity .
  • Synergistic combinations : Pair with proteasome inhibitors (e.g., bortezomib analogs) to exploit dual mechanisms of action .
  • Structural optimization : Replace the pyrimidine ring with bioisosteres (e.g., quinazoline) to improve solubility and reduce off-target effects .

Q. How do photoresponsive boronic acids enable spatiotemporal control in biological systems?

Azobenzene-boronic acid hybrids undergo E→Z isomerization under visible light, modulating diol-binding affinity. For example, 2,6-dimethoxy azobenzene boronic acid exhibits a 20-fold increase in binding upon irradiation with red light (620 nm). Applications include:

  • Dynamic hydrogels: Adjust crosslinking density using light to mimic extracellular matrix stiffness .
  • Drug release: Capture/release fluorophore-tagged diols in vivo with minimal phototoxicity .

Methodological Considerations for Data Interpretation

Q. How should researchers resolve contradictions in boronic acid-diol binding data across studies?

Discrepancies often arise from variations in buffer composition, pH, or competing ions. Standardize experimental conditions:

  • Use borate-free buffers to avoid unintended complexation.
  • Report binding constants with explicit pH and temperature values .
  • Validate findings using orthogonal methods (e.g., SPR for affinity vs. fluorescence for kinetics) .

Q. What computational tools aid in designing boronic acid-containing drug candidates?

The Boronic Acid Navigator (https://bit.ly/boronics ) provides a cheminformatics platform to screen >1,500 boronic acids for drug-likeness, synthetic accessibility, and bioactivity . Prioritize compounds with:

  • Low topological polar surface area (TPSA < 90 Ų) for enhanced membrane permeability.
  • Balanced LogP (1–3) to optimize pharmacokinetics .

Emerging Applications and Challenges

Q. Can boronic acids be integrated into covalent adaptable materials for biomedical engineering?

Yes. Boronic ester-based polymers enable self-healing hydrogels via dynamic diol exchange. Key parameters:

  • Use polyols (e.g., polyvinyl alcohol) as crosslinkers.
  • Tune mechanical properties by varying boronic acid/diol stoichiometry .

Q. What limits the clinical translation of boronic acid therapeutics?

  • Metabolic instability : Rapid oxidation of boronic esters in vivo (e.g., neopentyl glycol esters degrade 50% faster than pinacol esters) .
  • Toxicity : Off-target binding to non-glycosylated proteins (e.g., serum albumin) requires structural shielding (e.g., PEGylation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.